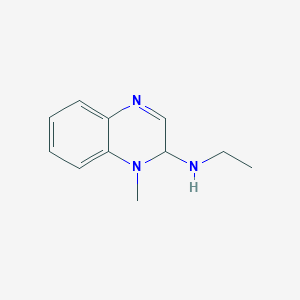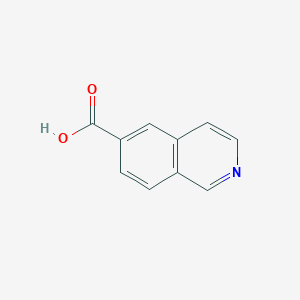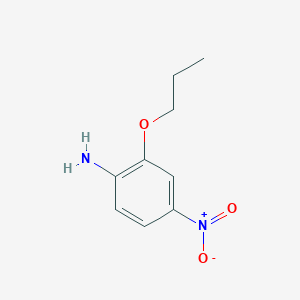
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, also known as EMQ, is a chemical compound that has gained significant attention in the field of scientific research. EMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied extensively for its potential applications in the treatment of various neurological disorders.
作用機序
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine acts as a potent antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, this compound can prevent the overactivation of neurons and reduce the release of excitatory neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate, increasing the levels of neurotrophic factors, and reducing the levels of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine in lab experiments is its potency and specificity as an NMDA receptor antagonist. However, its high affinity for the receptor can also make it difficult to use at low concentrations. Additionally, this compound has a short half-life and is rapidly metabolized, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine, including:
1. Developing more potent and selective NMDA receptor antagonists based on the structure of this compound.
2. Investigating the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders.
3. Studying the effects of this compound on other neurotransmitter systems and their potential therapeutic applications.
4. Exploring the use of this compound in animal models of neurological disorders to better understand its mechanisms of action and potential clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent NMDA receptor antagonism, neuroprotective properties, and favorable biochemical and physiological effects make it an attractive candidate for further research.
合成法
The synthesis of N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine involves the reaction of ethylamine with 1-methyl-1,2-dihydroquinoxaline-2-one in the presence of a reducing agent such as sodium borohydride. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学的研究の応用
N-Ethyl-1-methyl-1,2-dihydroquinoxalin-2-amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and can prevent or reduce neuronal damage caused by excitotoxicity.
特性
CAS番号 |
100586-99-0 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC名 |
N-ethyl-1-methyl-2H-quinoxalin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-8-13-9-6-4-5-7-10(9)14(11)2/h4-8,11-12H,3H2,1-2H3 |
InChIキー |
OFUOCOJXBLMPGI-UHFFFAOYSA-N |
SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
正規SMILES |
CCNC1C=NC2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)




![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)